tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core, a tert-butyl ester group, and a dioxaborolane moiety. Its molecular formula is C18H25BN2O4, and it has a molecular weight of 344.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dioxaborolane Group: This is usually achieved through a borylation reaction, where a boronic ester is introduced to the pyrrolo[2,3-c]pyridine core.
Esterification: The final step involves the esterification of the compound with tert-butyl alcohol under acidic or basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the pyrrolo[2,3-c]pyridine core, potentially altering its electronic properties.
Substitution: The dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it acts as a boron source.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Coupled products from cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it valuable for creating specialized materials with desired properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects depends on its application. In cross-coupling reactions, the dioxaborolane group facilitates the transfer of the boron moiety to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound’s interactions with molecular targets can modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
The uniqueness of tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate lies in its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it may offer advantages in terms of reaction efficiency and product yield in synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13-11-20-9-8-12(13)10-14(21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMHNUGNHRHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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